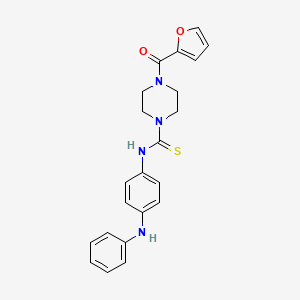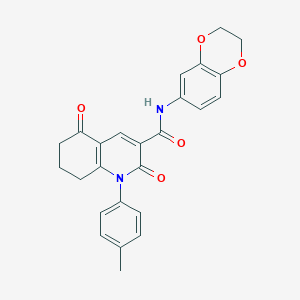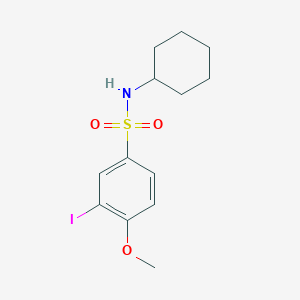![molecular formula C20H18N2O4S B3618121 N-(3-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3618121.png)
N-(3-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as MPSB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer therapy, anti-inflammatory treatment, and immunomodulation.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell growth, survival, and proliferation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins, such as Bax and Bad. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
In addition to its anti-cancer effects, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in lab experiments is its low toxicity profile. This compound has been shown to have minimal toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. This can be overcome by using appropriate solvents or formulation strategies.
Orientations Futures
There are several future directions for the research and development of N-(3-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects.
Further studies are also needed to elucidate the mechanism of action of this compound and its potential applications in other areas, such as immunomodulation and neuroprotection. Finally, the development of novel formulations and delivery strategies for this compound could enhance its bioavailability and efficacy and facilitate its translation into clinical practice.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential applications in cancer therapy and anti-inflammatory treatment. While further research is needed to fully understand its mechanism of action and optimize its efficacy, this compound represents a promising candidate for further development as a therapeutic agent.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential application in cancer therapy. Recent studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. This compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor cell migration and invasion.
In addition to cancer therapy, this compound has also been investigated for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(benzenesulfonamido)-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-26-18-7-5-6-17(14-18)21-20(23)15-10-12-16(13-11-15)22-27(24,25)19-8-3-2-4-9-19/h2-14,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBDRXFQIMMXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B3618039.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B3618044.png)
![3-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide](/img/structure/B3618047.png)
![4-[(4-chlorobenzyl)oxy]-N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methoxybenzamide](/img/structure/B3618051.png)
![3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenylethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3618077.png)


![2-chloro-N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3618092.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3618093.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3618099.png)


![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3618109.png)
![4-chloro-N-cyclopentyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3618119.png)